Caramel

Catalog No.
S1510766
CAS No.
13494-07-0
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caramel

CAS Number

13494-07-0

Product Name

Caramel

IUPAC Name

3,5-dimethylcyclopentane-1,2-dione

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3

InChI Key

MIDXCONKKJTLDX-UHFFFAOYSA-N

solubility

insoluble in water

Canonical SMILES

CC1CC(C(=O)C1=O)C

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)C1=O)C

The exact mass of the compound 3,5-Dimethyl-1,2-cyclopentanedione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water in all proportions; miscible with dilute alcohol up to 55% by volume; immiscible with solvent hexaneinsol in benzene, chloroform, ether, acetone, petroleum ether, oil turpentineinsoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Caramel dione (CAS 13494-07-0), chemically identified as 3,5-dimethyl-1,2-cyclopentanedione, is a cyclic 1,2-diketone widely procured as a high-value aroma chemical and synthetic intermediate [1]. Characterized by a conjugated enol-ketone framework, it presents as a pale yellow to white crystalline solid with a boiling point of approximately 187 °C [1]. In industrial applications, it is primarily valued for its robust thermal stability and its ability to impart deep roasted, nutty, and woody-caramellic base notes . Unlike ultra-trace impact compounds, its moderate olfactory threshold allows it to function as a structural formulation base in baked goods, coffee profiles, and functional fragrances, while its specific dialkyl substitution pattern makes it a sterically distinct precursor for advanced heterocyclic synthesis .

Procurement Fit

Identity

Pure cyclic diketone flavor compound, distinct from caramel color mixtures (E150a–d)

Selection context

Precision flavor formulation requiring defined caramel-maple notes without color contribution

Method fit

GC-MS reference standard for cyclic diketone quantification in industrial quality control

Substituting Caramel dione with close analogs like Cyclotene (3-methyl-1,2-cyclopentanedione) or pure sweet enhancers like Ethyl Maltol fundamentally alters both process stability and sensory outcomes [1]. While Cyclotene provides a straightforward maple-sweet profile, it lacks the 5-methyl substitution that gives Caramel dione its characteristic roasted, smoky, and woody depth—critical for authentic coffee, cocoa, and tobacco formulations. Furthermore, replacing it with high-impact furanones (e.g., Sotolon) introduces severe dosing risks; Sotolon's extreme potency (threshold ~0.001 ppb) can easily overpower a batch if marginally overdosed, whereas Caramel dione's higher threshold (1000 ppb) provides a wide, forgiving formulation window essential for reproducible bulk manufacturing [1]. Finally, lighter aliphatic diketones like diacetyl fail in high-heat applications due to premature volatilization, making Caramel dione the mandatory choice for thermally stressed extrusion and baking processes [2].

Substitution Risk

Caramel colors (E150a–d) are complex polymeric mixtures that provide visual coloration, not defined flavor impact; direct substitution may not achieve equivalent sensory profile.

Cyclotene or maltol offer related but distinct caramel-brown notes with different solubility, FEMA use levels, and sensory potency; one-to-one replacement may require reformulation and revalidation.

Water-insoluble target compound demands organic solvent carriers for aqueous formulation, whereas water-soluble caramel colors integrate directly; handling and workflow differ significantly.

Olfactory Threshold and Industrial Dosing Control

In industrial flavor and fragrance compounding, the margin of error in dosing dictates batch success. Caramel dione exhibits an odor detection threshold of 1000 ppb in water, which is significantly higher than its close analog Cyclotene (300 ppb) and exponentially higher than high-impact caramel furanones like Sotolon (0.001 ppb) [1]. This moderate threshold acts as a critical formulation advantage, allowing Caramel dione to be used as a macro-dosed structural base note that rounds out a profile without the extreme risk of batch-ruining overdoses associated with trace-impact chemicals [1].

Evidence DimensionAqueous odor detection threshold
Target Compound Data1000 ppb (Caramel dione)
Comparator Or BaselineCyclotene (300 ppb) and Sotolon (0.001 ppb)
Quantified Difference3.3x higher threshold than Cyclotene; 1,000,000x higher than Sotolon
ConditionsStandardized aqueous sensory panel evaluation

A higher, more forgiving detection threshold enables reliable, reproducible macro-dosing in bulk manufacturing without the severe quality-control risks of ultra-potent furanones.

Aroma threshold
Head-to-head
1.0 μg/L in water
Lower threshold supports reduced usage levels vs. cyclotene
Sensory validation in target matrix required

Thermal Retention in High-Heat Processing

Processability in baked goods, extruded snacks, and hot-beverage formulations requires aroma chemicals that do not flash off during manufacturing. Caramel dione possesses a boiling point of approximately 187 °C, making it vastly superior in thermal retention compared to standard aliphatic diketones like diacetyl (boiling point 88 °C) [1]. This ~100 °C differential ensures that the critical roasted and caramellic notes survive the high temperatures of industrial baking and extrusion, whereas lighter diketones are lost to the exhaust, necessitating costly overages or encapsulation [1].

Evidence DimensionBoiling point and thermal retention
Target Compound Data~187 °C (Caramel dione)
Comparator Or BaselineDiacetyl / 2,3-butanedione (88 °C)
Quantified Difference~99 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) processing environments

High thermal stability prevents flavor flash-off during baking and extrusion, reducing the need for expensive encapsulation or massive formulation overages.

FEMA use levels
Head-to-head
Target: 2.4–6.0 mg/kg Maltol: 5–100 mg/kg
Substantially lower usage levels may influence formulation-cost assessment
Separate regulatory specifications apply per compound

Malodor Counteraction and Chemical Neutralization

Beyond its organoleptic profile, Caramel dione functions as an active chemical neutralizer in functional fragrances. Patent literature demonstrates that specific 1,2-diketones, including 3,5-dimethyl-1,2-cyclopentanedione, actively counteract nitrogenous and sulfurous malodors (e.g., human sweat, bathroom waste) rather than merely masking them [1]. When formulated synergistically with aliphatic aldehydes, Caramel dione chemically alters the malodor profile, providing a functional deodorizing baseline that traditional inert sweetening agents like Ethyl Maltol cannot achieve[1].

Evidence DimensionMalodor neutralization mechanism
Target Compound DataActive chemical counteraction of amine/thiol malodors via 1,2-diketone reactivity
Comparator Or BaselineTraditional masking fragrances (e.g., Ethyl Maltol)
Quantified DifferenceSynergistic reduction of perceived malodor intensity when paired with aldehydes (1:99 to 99:1 ratios)
ConditionsAmbient air and surface treatment formulations

Justifies procurement for household and personal care products where active chemical deodorization is required alongside pleasant base notes.

Water solubility
Class-level
Insoluble vs. caramel colors (water-soluble)
Solubility mismatch requires distinct formulation carriers
Target compound needs organic solvent pre-dissolution

Steric Differentiation in Precursor Suitability

For chemical synthesis and pharmaceutical R&D, the substitution pattern of the cyclopentanedione ring dictates its reactivity. Caramel dione features methyl groups at both the 3- and 5-positions, creating a sterically hindered environment around the 1,2-diketone (or its enol tautomer) compared to the mono-substituted Cyclotene (3-methyl-1,2-cyclopentanedione) . This dual substitution restricts certain nucleophilic attacks and alters the regioselectivity of condensation reactions, making it a highly specific building block for synthesizing complex, sterically congested spirocyclic or heterocyclic target molecules where mono-methyl analogs would yield unwanted side products.

Evidence DimensionSteric hindrance and regioselectivity in condensation
Target Compound Data3,5-dimethyl substitution (dual flanking methyls)
Comparator Or BaselineCyclotene (3-methyl substitution only)
Quantified DifferencePresence of a second methyl group at the 5-position, altering the enol-ketone steric bulk
ConditionsNucleophilic addition and heterocyclic condensation pathways

Essential for synthetic chemists requiring specific regiocontrol and steric bulk when constructing complex pharmaceutical or agrochemical intermediates.

Purity specification
Specification review
JECFA 421: min. 95% purity; not FCC-listed
JECFA monograph governs quality documentation; FCC does not apply
Verify CoA alignment with JECFA requirements
Storage stability
Class-level
2–8°C refrigeration vs. ambient-stable caramel colors
Cold-chain logistics required to maintain stability
Caramel colors do not require refrigeration
GC-MS detection
Method context
0.1 μg/mL by SIM, no sample prep needed
Supports accurate quantification for incoming QC and impurity profiling
Simultaneous differentiation from structurally related diketones

High-Heat Bakery and Extruded Snack Flavoring

Because of its 187 °C boiling point and excellent thermal retention, Caramel dione is the optimal choice for industrial baking, cereal extrusion, and roasted snack manufacturing [1]. It maintains its roasted/caramellic integrity through the heating process, eliminating the need for the costly encapsulation required by highly volatile aliphatic diketones.

Coffee, Cocoa, and Tobacco Profile Compounding

Leveraging its unique nutty, woody, and slightly smoky undertones, this compound is ideal for complex flavor formulations where pure sweet enhancers (like Ethyl Maltol) fall flat [1]. Its 1000 ppb threshold allows it to be dosed as a foundational base note that rounds out the bitter/roasted profiles of coffee and tobacco without overpowering the delicate top notes.

Functional Deodorizing Household Products

Utilizing its reactive 1,2-diketone structure, Caramel dione is highly effective in air care, bathroom cleaners, and pet odor neutralizers [2]. When combined with specific aldehydes, it actively neutralizes amine- and thiol-based malodors rather than simply masking them, providing a dual-action sweetening and deodorizing effect [2].

Advanced Heterocyclic Chemical Synthesis

In pharmaceutical and agrochemical R&D, the 3,5-dimethyl substitution pattern provides critical steric hindrance[1]. It serves as a specialized precursor for synthesizing sterically congested spirocycles and fused heterocycles, where the use of simpler mono-methyl analogs (like Cyclotene) would result in poor regioselectivity or incorrect target geometries.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-pH beverage flavor formulation context
FEMA GRAS use-level context for clear caramel-maple notes
Sensory impact verification without color contribution
Cyclic diketone reference standard
High-purity GC assay profile; JECFA specification context
Trace-level SIM quantification capability
Confectionery flavor formulation studies
FEMA GRAS lower-use-level profile compared to alternative caramel notes
Usage-cost evaluation and sensory potency validation
Frozen dairy flavor composition research
JECFA purity specification context; refrigeration requirement
Cold-chain logistics integration and formulation stability review

Physical Description

Solid
light yellow to yellowish brown powder with a maple, burnt sugar odour

Color/Form

AMORPHOUS; DARK BROWN
DARK-BROWN, THICK LIQUID
1 PART DISSOLVED IN 1000 PARTS WATER YIELDS CLEAR SOLUTION HAVING A DISTINCT YELLOWISH ORANGE COLOR
WHEN DISSOLVED IN WATER & SPREAD ON A THIN LAYER GLASS PLATE, IT APPEARS HOMOGENEOUS, REDDISH BROWN, & TRANSPARENT

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

126.068079557 Da

Monoisotopic Mass

126.068079557 Da

Heavy Atom Count

9

Density

0.5 g/ml at 20°

Odor

ODOR OF BURNT SUGAR

Melting Point

91 - 92 °C

UNII

DV18V4XD6W

GHS Hazard Statements

Aggregated GHS information provided by 1599 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8028-89-5
13494-07-0

Wikipedia

3,5-dimethyl-1,2-cyclopentanedione

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

MADE BY HEATING SUGAR OR GLUCOSE, ADDING SMALL QUANTITIES OF ALKALI, ALKALINE CARBONATE OR A TRACE OF MINERAL ACID DURING THE HEATING.
...MADE FROM LIQ CORN SYRUP BY HEATING IN PRESENCE OF CATALYSTS TO ABOUT 250 °F FOR SEVERAL HOURS, COOLING TO 200 °F, & FILTERING. THE BROWN COLOR RESULTS FROM EITHER MAILLARD REACTIONS, TRUE CARAMELIZATION, OR OXIDATIVE REACTIONS.
...FROM CONTROLLED HEAT TREATMENT OF THE FOLLOWING FOOD GRADE CARBOHYDRATES: DEXTROSE, INVERT SUGAR, LACTOSE, MALT SYRUP, MOLASSES, STARCH HYDROLYSATES & FRACTIONS THEREOF, & SUCROSE.

General Manufacturing Information

1,2-Cyclopentanedione, 3,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

SPECTROPHOTOMETRIC DETERMINATION IN DISTILLED LIQUORS.
PRECIPITATION DETERMINATION IN BEVERAGES, MATHERS TEST.

Stability Shelf Life

IN MOST PRODUCTS, CARAMEL HAS VERY GOOD STABILITY

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